molecular formula C14H13NO4 B8074598 1,3-Dioxoisoindolin-2-yl 1-methylcyclobutanecarboxylate

1,3-Dioxoisoindolin-2-yl 1-methylcyclobutanecarboxylate

Cat. No.: B8074598
M. Wt: 259.26 g/mol
InChI Key: CTLDWOYZEFZLJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dioxoisoindolin-2-yl 1-methylcyclobutanecarboxylate (CAS Number: 2248326-94-3) is a chemical reagent of interest in medicinal chemistry and pharmaceutical research. It features a phthalimide (1,3-dioxoisoindoline) scaffold linked to a 1-methylcyclobutanecarboxylate group. The compound has a molecular formula of C 14 H 13 NO 4 and a molecular weight of 259.26 g/mol . The phthalimide core is a privileged structure in drug discovery, known for its diverse biological activities . This moiety is found in compounds with documented anticancer and anti-inflammatory properties . Specifically, related 1,3-dioxoisoindolin-2-yl derivatives have been synthesized and evaluated as potential therapeutic agents, showing activity against various cancer cell lines and acting as inhibitors of molecular targets like the Epidermal Growth Factor Receptor (EGFR) . The structural features of this compound make it a valuable building block for the synthesis of more complex molecules or for probing biological mechanisms in academic and industrial research settings. Disclaimer: This product is intended for research purposes and is strictly labeled "For Research Use Only". It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) 1-methylcyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-14(7-4-8-14)13(18)19-15-11(16)9-5-2-3-6-10(9)12(15)17/h2-3,5-6H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLDWOYZEFZLJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxoisoindolin-2-yl 1-methylcyclobutanecarboxylate typically involves the cyclization of isoindoline derivatives with cyclobutanecarboxylate esters. One common method includes the reaction of isoindoline-1,3-dione with 1-methylcyclobutanecarboxylic acid under dehydrating conditions to form the desired product. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, and a base like triethylamine to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the synthesis. Solvent selection and purification steps are also critical to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxoisoindolin-2-yl 1-methylcyclobutanecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the dioxoisoindoline moiety into more reactive intermediates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups attached to the isoindoline or cyclobutanecarboxylate moieties.

Scientific Research Applications

1,3-Dioxoisoindolin-2-yl 1-methylcyclobutanecarboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of polymers, dyes, and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1,3-Dioxoisoindolin-2-yl 1-methylcyclobutanecarboxylate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit or activate enzymes by binding to their active sites. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, which are crucial for its activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 1,3-dioxoisoindolin-2-yl 1-methylcyclobutanecarboxylate can be contextualized by comparing it to analogs from the same synthetic family. Key comparisons are summarized below:

Table 1: Comparative Analysis of Cyclobutane-Derived Analogs

Property This compound (Target) Dimethyl 2-(1,3-dioxoisoindolin-2-yl)-3-methylcyclobutane-1,1-dicarboxylate (6fa) Dimethyl 2-(1,3-dioxoisoindolin-2-yl)-3-hexylcyclobutane-1,1-dicarboxylate (6ga)
Substituents 1-methylcyclobutanecarboxylate Methyl group at cyclobutane C3; dimethyl dicarboxylate Hexyl group at cyclobutane C3; dimethyl dicarboxylate
Melting Point Not reported 112.1–114.3°C Not explicitly reported (likely lower due to hexyl chain)
Solubility Likely moderate in polar aprotic solvents Moderate in dichloromethane/ethyl acetate Higher in nonpolar solvents (due to hexyl group)
Stereochemistry Assumed cis-configuration (based on synthetic precedent) Cis-configuration confirmed via 2D ROESY NMR Not explicitly reported (likely cis)
Crystallographic Data Not available Not deposited CCDC 933180 (rigid cyclobutane core; hexyl chain disorder)

Key Findings

Substituent Effects on Physical Properties: The methyl group in 6fa contributes to a higher melting point (112–114°C) compared to the hexyl-substituted 6ga, which likely has reduced crystallinity due to the flexible alkyl chain. The target compound’s 1-methylcyclobutanecarboxylate group may similarly enhance thermal stability over longer alkyl chains . Solubility trends correlate with substituent hydrophobicity: 6ga’s hexyl group improves solubility in nonpolar media, whereas 6fa and the target compound are more compatible with polar solvents.

Stereochemical Uniformity :

  • The [2+2] cycloaddition reaction enforces cis-configuration in 6fa, as evidenced by ROESY correlations between the dioxoisoindolinyl proton and the cyclobutane methyl group. This stereochemical control is critical for applications requiring spatial precision (e.g., drug design) .

This contrasts with smaller substituents (e.g., methyl), which may allow tighter crystal packing .

Synthetic Versatility: The iron-catalyzed [2+2] cycloaddition method used for 6fa and 6ga is broadly applicable to diverse dienophiles, enabling modular synthesis of cyclobutane derivatives with tailored substituents .

Methodological Context

The structural elucidation of these compounds relies on advanced crystallographic tools:

  • SHELX Software : Used for refining small-molecule crystal structures (e.g., 6ga’s CCDC entry), ensuring high accuracy in bond-length and angle measurements .
  • WinGX Suite : Facilitates crystallographic data processing, particularly for single-crystal analyses .

Biological Activity

Chemical Identity
1,3-Dioxoisoindolin-2-yl 1-methylcyclobutanecarboxylate is a synthetic compound with the molecular formula C14H13NO4C_{14}H_{13}NO_4 and a molecular weight of 259.26 g/mol. It is classified under the CAS number 2248326-94-3. The compound features a unique structure that may contribute to its biological activity, particularly in pharmacological contexts.

Physical Properties
Currently, detailed physical properties such as density, boiling point, and melting point are not available in the literature. However, the molecular structure indicates potential interactions that could be explored in biological systems.

The biological activity of this compound is primarily attributed to its structural components, which allow it to interact with various biological targets, including enzymes and receptors. The dioxoisoindoline moiety is known for its ability to modulate enzyme activity, potentially serving as an inhibitor or modulator in biochemical pathways.

Pharmacological Potential

Research on similar compounds suggests that derivatives of isoindoline can exhibit a range of biological activities:

  • Antitumor Activity : Compounds with isoindoline structures have shown promise in cancer therapy due to their ability to induce apoptosis in cancer cells.
  • Antimicrobial Properties : Some derivatives exhibit significant antimicrobial effects against various pathogens.
  • Neuroprotective Effects : Certain isoindoline derivatives have been studied for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with other isoindoline derivatives:

Compound NameMolecular FormulaBiological Activity
1,3-DioxoisoindoleC9H7NO2Antitumor, Antimicrobial
1-MethylisoquinolineC10H9NNeuroprotective
1,3-Dioxoisoindolin-2-yl methyl carbonateC20H14N2O10Anticancer

This table highlights how variations in structure can lead to diverse biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-Dioxoisoindolin-2-yl 1-methylcyclobutanecarboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of precursor carboxylic acids or esterification under controlled conditions. For cyclobutane derivatives, iodination (using iodine and silver acetate in acetonitrile) or nucleophilic substitution (e.g., with NaCN in DMF) are common steps . Temperature and solvent polarity critically affect reaction kinetics and byproduct formation. For example, anhydrous ether with LiAlH4 is preferred for reductions to avoid hydrolysis .
  • Key Variables : Reaction time, solvent polarity (DMF vs. acetonitrile), and stoichiometric ratios of oxidizing agents.

Q. How can structural features of this compound be characterized to confirm its identity and purity?

  • Methodological Answer : Use a combination of NMR spectroscopy (for stereochemical analysis), X-ray crystallography (to resolve bond angles and spatial arrangements), and mass spectrometry (for molecular weight confirmation). For cyclobutane derivatives, 13C^{13}\text{C} NMR is critical to distinguish between substituent positions (e.g., methyl vs. methoxy groups) . Purity can be validated via HPLC with UV detection (λmax ~300 nm, as seen in related compounds) .

Q. What distinguishes the reactivity of this compound from its halogenated analogs (e.g., brominated or chlorinated derivatives)?

  • Answer : Iodinated cyclobutane derivatives exhibit higher electrophilicity due to iodine’s polarizability, enabling faster nucleophilic substitutions compared to brominated or chlorinated analogs. For example, ethyl 3-iodocyclobutane-1-carboxylate reacts 2–3× faster with NaCN than its brominated counterpart .
  • Comparative Reactivity Table :

CompoundReactivity (Relative Rate)Biological Activity
Iodinated derivativeHighModerate to high
Brominated derivativeModerateLow
Chlorinated derivativeLowMinimal

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Use Density Functional Theory (DFT) to calculate electron density maps and identify reactive sites. For cyclobutane carboxamides, docking studies (e.g., AutoDock Vina) can predict binding affinities to target enzymes, such as cyclooxygenase-2 (COX-2). Validate predictions with IC50 assays and correlate with structural parameters (e.g., cyclobutane ring strain) .

Q. What mechanisms underlie the compound’s potential bioactivity in enzyme inhibition or receptor binding?

  • Answer : The 1,3-dioxoisoindolinyl group may act as a hydrogen-bond acceptor, while the cyclobutane ring imposes conformational rigidity, enhancing target selectivity. For example, methyl 3,3-dimethyl-1-(methylamino)cyclobutane-1-carboxylate inhibits proteases via steric hindrance and π-π stacking interactions .
  • Experimental Validation : Perform kinetic assays (e.g., Michaelis-Menten plots) to differentiate competitive vs. non-competitive inhibition.

Q. How do analytical challenges (e.g., isomer separation or degradation products) impact data interpretation?

  • Methodological Answer : Isomer separation requires chiral chromatography (e.g., Chiralpak AD-H column) or capillary electrophoresis. For degradation studies, use LC-MS/MS to track byproducts under accelerated stability conditions (e.g., 40°C/75% RH). Degradation pathways (e.g., hydrolysis of the ester group) can be modeled using Arrhenius equations .

Q. How can contradictions in pharmacokinetic data (e.g., bioavailability vs. tissue distribution) be resolved?

  • Answer : Discrepancies often arise from assay variability (e.g., in vitro vs. in vivo models). Use compartmental pharmacokinetic modeling to reconcile differences. For instance, low oral bioavailability in rodents may result from first-pass metabolism, which can be bypassed via intraperitoneal administration .

Methodological Framework Integration

  • Guiding Principle : Link synthesis and bioactivity studies to conceptual frameworks such as Curtin-Hammett kinetics (for reaction pathways) or the lock-and-key model (for enzyme interactions) .
  • Data Contradiction Analysis : Apply Bayesian statistics to weigh evidence from conflicting studies, prioritizing data from peer-reviewed sources with rigorous QC protocols (e.g., ≥98% purity, validated analytical methods) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.